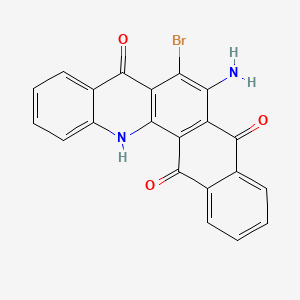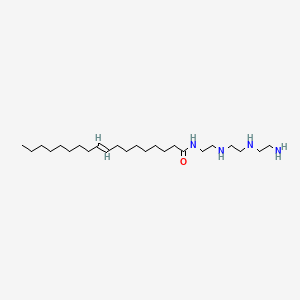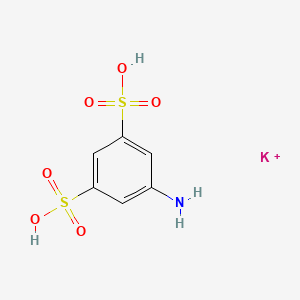![molecular formula C68H134O5Sn2 B12671442 (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane CAS No. 85938-46-1](/img/structure/B12671442.png)
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is a complex organotin compound Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and biomedicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane typically involves the reaction of tin-based precursors with long-chain fatty acids or their derivatives. The reaction conditions often include:
Solvent: Non-polar solvents such as hexane or toluene.
Temperature: Elevated temperatures around 80-120°C to facilitate the esterification process.
Catalysts: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The tin-oxygen bonds can be reduced to form tin-hydride species.
Substitution: The alkyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and tin oxides.
Reduction: Tin hydrides and alcohols.
Substitution: Alkyl halides and modified organotin compounds.
科学的研究の応用
Chemistry
In chemistry, (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this particular compound’s long alkyl chains may enhance its effectiveness against certain microorganisms.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as a stabilizer in the production of plastics and other polymers. Its ability to enhance the thermal and mechanical properties of materials makes it valuable in manufacturing.
作用機序
The mechanism by which (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane exerts its effects involves its interaction with cellular membranes and enzymes. The long alkyl chains allow it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in microorganisms. Additionally, the tin centers can interact with thiol groups in enzymes, inhibiting their activity and further contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
Tributyltin oxide: Another organotin compound with biocidal properties, but with shorter alkyl chains.
Dibutyltin dilaurate: Used as a catalyst in polymerization reactions, similar in function but different in structure.
Tetraphenyltin: An organotin compound used in materials science, with aromatic groups instead of alkyl chains.
Uniqueness
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is unique due to its long alkyl chains and ester functionalities, which provide it with distinct physical and chemical properties. These features make it more effective in certain applications, such as antimicrobial activity and catalysis, compared to its shorter-chain or aromatic counterparts.
特性
CAS番号 |
85938-46-1 |
|---|---|
分子式 |
C68H134O5Sn2 |
分子量 |
1269.2 g/mol |
IUPAC名 |
[[[(Z)-octadec-9-enoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*10-9-;;;;;;; |
InChIキー |
ISZCRZBMOAPRAY-MNHRHIJMSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


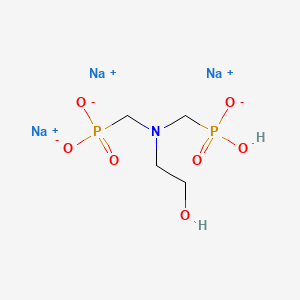
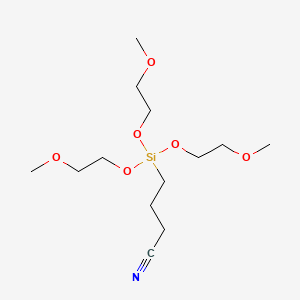
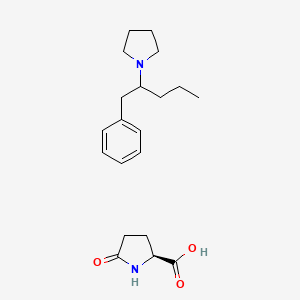
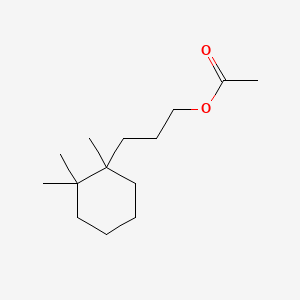


![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)
